7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane

Medicinal Chemistry Drug Design Physicochemical Properties

7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane is a privileged M4 muscarinic agonist scaffold (Novartis WO/2021/070091). The gem-difluoro motif enhances metabolic stability and CNS penetration versus non-fluorinated or regioisomeric analogs. This specific 7,7-difluoro substitution preserves SAR integrity for psychosis and cognitive disorder programs. The azetidine NH enables rapid diversification via amidation, reductive amination, or N-arylation. Procure this strategic CNS building block today.

Molecular Formula C6H9F2NO
Molecular Weight 149.14
CAS No. 1214875-26-9
Cat. No. B3046245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
CAS1214875-26-9
Molecular FormulaC6H9F2NO
Molecular Weight149.14
Structural Identifiers
SMILESC1C2(CNC2)OCC1(F)F
InChIInChI=1S/C6H9F2NO/c7-6(8)1-5(10-4-6)2-9-3-5/h9H,1-4H2
InChIKeyGJAUUPPAJTVUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (CAS 1214875-26-9): A Fluorinated Spirocyclic Building Block for M4 Muscarinic Agonist Research and Heterocyclic Synthesis


7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (CAS 1214875-26-9) is a fluorinated heterocyclic spiro compound with the molecular formula C6H9F2NO and a molecular weight of 149.14 g/mol . It features a rigid 5-oxa-2-azaspiro[3.4]octane core—a four-membered azetidine ring fused to a five-membered tetrahydrofuran ring via a spiro carbon—with two fluorine atoms substituted at the 7-position of the tetrahydrofuran ring . This structural class has been prominently disclosed in Novartis patent applications (e.g., WO/2021/070091) as a privileged scaffold for developing selective M4 muscarinic acetylcholine receptor agonists, positioning it as a strategic building block in CNS drug discovery programs targeting psychosis and cognitive disorders [1].

7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane: Why Simple Spirocyclic Analogs Cannot Substitute the 7,7-Difluoro Motif


The 7,7-difluoro substitution on the 5-oxa-2-azaspiro[3.4]octane scaffold is not a generic modification. Fluorine atoms profoundly alter the electronic environment, lipophilicity, and metabolic stability of the tetrahydrofuran ring compared to non-fluorinated or mono-fluorinated analogs [1]. Specifically, the gem-difluoro group at the 7-position introduces a strong inductive electron-withdrawing effect and increases steric bulk in a conformationally restricted spirocyclic framework, which can critically influence target binding affinity, selectivity, and pharmacokinetic (PK) properties [2]. Generic substitution with an unsubstituted 5-oxa-2-azaspiro[3.4]octane core or other regioisomeric difluoro spiro compounds (e.g., 5,5-difluoro-2-azaspiro[3.4]octane) would result in a molecule with distinct physicochemical and biological profiles, thereby compromising the integrity of any established structure-activity relationship (SAR) or synthetic route that relies on the specific 7,7-difluoro motif .

Quantitative Differentiation of 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (CAS 1214875-26-9) Against Structural Analogs


Regioisomeric Fluorination: Impact on Calculated Lipophilicity (cLogP) Compared to 5,5-Difluoro-2-azaspiro[3.4]octane

The strategic placement of the gem-difluoro group at the 7-position, adjacent to the ring oxygen in the tetrahydrofuran moiety, yields a distinct electronic and lipophilic profile compared to the 5,5-difluoro regioisomer. Computational predictions indicate that 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane has a calculated LogP (cLogP) of 0.42, while the regioisomeric 5,5-difluoro-2-azaspiro[3.4]octane (with fluorine atoms on the azetidine ring) is predicted to have a higher cLogP of 0.68 [1]. This difference arises from the proximity of the electron-withdrawing fluorine atoms to the polar oxygen atom in the 7,7-isomer, which increases local polarity and reduces overall lipophilicity relative to the 5,5-isomer [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Metabolic Stability from Gem-Difluoro Substitution: A Comparative Inference from the Fluorine Effect in Analogous Spirocyclic Systems

The introduction of a gem-difluoro group at the 7-position of the tetrahydrofuran ring is a recognized strategy to block oxidative metabolism at that site. While specific in vitro microsomal stability data for 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane is not publicly available, extensive medicinal chemistry literature demonstrates that gem-difluoro substitution adjacent to an ether oxygen significantly increases metabolic stability by preventing cytochrome P450-mediated oxidation at the vulnerable alpha-carbon position [1]. In analogous spirocyclic and heterocyclic systems, this modification has been shown to reduce intrinsic clearance (Clint) in human liver microsomes by up to 10-fold compared to the non-fluorinated parent scaffold [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Rigid Spirocyclic Core for Conformational Restriction: Comparison with Flexible, Non-Spiro Piperidine and Morpholine Bioisosteres

The 5-oxa-2-azaspiro[3.4]octane core of 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane provides a unique, rigid three-dimensional scaffold that differs significantly from common, more flexible heterocyclic building blocks like piperidine or morpholine [1]. The spirocyclic junction locks the azetidine and tetrahydrofuran rings into a fixed orthogonal orientation, reducing the number of accessible conformations compared to a simple piperidine ring, which can exist in multiple chair and boat conformations [1]. This conformational restriction can translate into enhanced target selectivity and binding affinity by pre-organizing the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a protein target [2].

Conformational Analysis Bioisosterism Medicinal Chemistry

Strategic Procurement Scenarios for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane (CAS 1214875-26-9) Based on Structural Differentiation


Muscarinic M4 Receptor Agonist Lead Optimization

Procurement is strongly indicated for medicinal chemistry programs developing selective M4 muscarinic acetylcholine receptor agonists for the treatment of psychosis, schizophrenia, or cognitive disorders. The 5-oxa-2-azaspiro[3.4]octane core is a key scaffold in Novartis patent WO/2021/070091 for this target class [1]. The 7,7-difluoro variant provides a strategic entry point for SAR exploration, leveraging the enhanced metabolic stability and unique lipophilicity conferred by the gem-difluoro group to optimize lead compounds for improved PK and CNS penetration [2].

Synthesis of Metabolically Stabilized Spirocyclic Building Blocks

This compound is a high-value starting material for the synthesis of novel spirocyclic amines and heterocycles. The 7,7-difluoro substitution protects the tetrahydrofuran ring from oxidative metabolism, making it an ideal core fragment for constructing drug candidates with potentially longer half-lives and reduced clearance [2]. The secondary amine in the azetidine ring offers a convenient handle for further diversification through amide bond formation, reductive amination, or N-arylation, allowing for rapid library synthesis around a pre-optimized, metabolically robust core [1].

Exploration of Fluorine-Induced Conformational and Electronic Effects

Researchers investigating the fundamental impact of fluorine substitution on the physicochemical and conformational properties of spirocyclic amines can utilize this compound. The gem-difluoro motif introduces a strong dipole and steric bulk in a constrained environment, providing a model system to study the influence of fluorine on molecular properties like LogP, pKa, and conformation. This information is crucial for developing predictive models in drug design and for understanding the behavior of more complex fluorinated drug candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.